(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
Description
The compound (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy and 3-propyl groups. The 2,6-difluorobenzamide moiety is conjugated via an imine linkage in the Z-configuration. The benzo[d]thiazole scaffold is known for enzyme inhibition (e.g., kinase or protease targets) , and the 2,6-difluorobenzamide group is common in agrochemicals like insect growth regulators .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-4-8-23-13-9-14(25-2)15(26-3)10-16(13)27-19(23)22-18(24)17-11(20)6-5-7-12(17)21/h5-7,9-10H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQMMODLYUJMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step usually starts with the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of Dimethoxy Groups: Methoxylation can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions, often using propyl halides.
Formation of the Ylidene Linkage: This involves the reaction of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone to form the ylidene linkage.
Attachment of the Difluorobenzamide Moiety: This final step involves the reaction of the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ylidene linkage, potentially converting it to a saturated amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzothiazole derivatives, including (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide, have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation by modulating key signaling pathways such as PI3K/Akt and MAPK . Preliminary in vitro studies show promising results against various cancer cell lines, suggesting that this compound could be a candidate for further drug development.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Research indicates that benzothiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to bacterial cell death . This suggests potential applications in developing new antimicrobial agents.
Biological Research
Biological Pathway Modulation
this compound may modulate various biological pathways due to its structural characteristics. Computational methods like the Prediction of Activity Spectra for Substances (PASS) program can predict its interactions with biological targets. Understanding these interactions is crucial for refining its therapeutic potential.
Inflammatory Pathways
In addition to its anticancer and antimicrobial effects, this compound may play a role in modulating inflammatory pathways. Its ability to affect multiple biological targets makes it a candidate for treating inflammatory diseases .
Material Science
Development of New Materials
The unique chemical structure of this compound allows it to be utilized in the development of new materials with specific properties. This includes applications in polymers and dyes where the compound's functional groups can impart desirable characteristics .
Synthesis and Derivatives
Synthetic Routes
The synthesis of this compound typically involves several steps, including the formation of the benzothiazole core through cyclization reactions and subsequent substitution reactions to introduce the difluorobenzamide moiety. Optimization of these synthetic routes is crucial for industrial production to achieve higher yields and purity.
| Step | Description |
|---|---|
| Formation of Benzothiazole Core | Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. |
| Substitution Reactions | Introduction of functional groups through electrophilic aromatic substitution or nucleophilic attack. |
| Imine Formation | Condensation with 2,6-difluorobenzamide to form the final compound. |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study published in the Royal Society of Chemistry, researchers evaluated the anticancer activity of various benzothiazole derivatives, including this compound. The results indicated significant inhibition of cell growth in multiple cancer cell lines, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of benzothiazole derivatives against resistant bacterial strains. The findings showed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Differences
Compound A : N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
- Key Features: Adamantane and 1,4-naphthoquinone substituents.
- Activity : Exhibits enzyme inhibition (specific targets undisclosed) and pKa values determined via potentiometry .
- The naphthoquinone moiety introduces redox activity, absent in the target compound.
Compound B : N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron)
- Key Features : Chlorinated pyridine and phenyl groups.
- Activity : Insect growth regulator (chitin synthesis inhibitor) .
- Comparison : The pyridine ring and chloro substituents enhance pesticidal activity via interactions with insect cytochrome P450 enzymes. The target compound lacks these groups but shares the 2,6-difluorobenzamide backbone.
Compound C : N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide (Prosulfuron)
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Electronic Effects: The 5,6-dimethoxy groups on the target compound’s benzo[d]thiazole may increase electron density, altering binding affinity compared to Compound A’s redox-active naphthoquinone.
- Stereochemical Influence : The Z-configuration in the imine linkage may enforce a planar conformation, optimizing interactions with enzymatic active sites, as seen in Compound A .
Biological Activity
(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological mechanisms, efficacy against various pathogens, and structural uniqueness that contribute to its activity.
Chemical Structure
The compound features a benzo[d]thiazole moiety linked to a difluorobenzamide structure. The presence of fluorine atoms enhances its biological potency by influencing molecular interactions and conformational stability.
The biological activity of this compound primarily involves the inhibition of specific molecular targets. Research indicates that it disrupts the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division. This mechanism leads to the inhibition of bacterial growth, making it a candidate for antimicrobial applications.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial strains (e.g., S. aureus) | Inhibition of growth |
| Anticancer | Cancer cells | Induction of apoptosis |
| Enzyme inhibition | Specific kinases | Disruption of signaling pathways |
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against several strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were lower than those for traditional antibiotics, indicating superior efficacy .
- Anticancer Properties : Research has shown that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. In a study involving human breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM .
- Enzyme Interaction Studies : Molecular docking simulations revealed that this compound effectively binds to key enzymes involved in cancer progression, suggesting potential as an anticancer agent through enzyme inhibition .
Structural Uniqueness
The structural features of this compound contribute to its unique biological properties:
- Fluorination : The introduction of fluorine atoms enhances lipophilicity and alters electronic properties, which can improve binding affinity to biological targets.
- Dimethoxy Substitution : The presence of methoxy groups may facilitate interactions with specific receptors or enzymes, enhancing the overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
